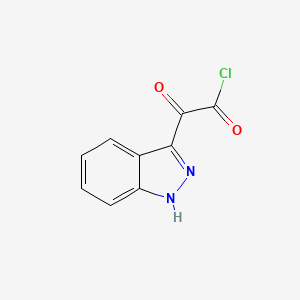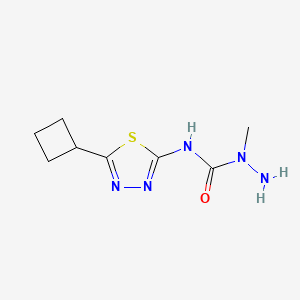
4-(3,4-dimethoxyphenyl)but-3-yn-1-ol
描述
4-(3,4-dimethoxyphenyl)but-3-yn-1-ol is an organic compound characterized by the presence of a butynol group attached to a dimethoxyphenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxyphenyl)but-3-yn-1-ol typically involves the reaction of 3,4-dimethoxybenzaldehyde with propargyl alcohol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
化学反应分析
Types of Reactions
4-(3,4-dimethoxyphenyl)but-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The triple bond can be reduced to form the corresponding alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: 4-(3,4-Dimethoxyphenyl)-3-butyn-1-one
Reduction: 4-(3,4-Dimethoxyphenyl)-3-butene-1-ol
Substitution: 4-(3,4-Dimethoxyphenyl)-3-butyn-1-chloride
科学研究应用
4-(3,4-dimethoxyphenyl)but-3-yn-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 4-(3,4-dimethoxyphenyl)but-3-yn-1-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .
相似化合物的比较
Similar Compounds
- 3,4-Dimethoxyphenylacetonitrile
- 3,4-Dimethoxyphenethylamine
- 3,4-Dimethoxyphenylpropionic acid
Uniqueness
4-(3,4-dimethoxyphenyl)but-3-yn-1-ol is unique due to the presence of both a dimethoxyphenyl ring and a butynol group. This combination of functional groups imparts distinct chemical reactivity and potential biological activities compared to similar compounds. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .
属性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
4-(3,4-dimethoxyphenyl)but-3-yn-1-ol |
InChI |
InChI=1S/C12H14O3/c1-14-11-7-6-10(5-3-4-8-13)9-12(11)15-2/h6-7,9,13H,4,8H2,1-2H3 |
InChI 键 |
BTSAKSUXEFQZCF-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C#CCCO)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methoxy-5-(2-propenyl)-2-oxabicyclo[3.3.0]octane](/img/structure/B8703829.png)



![Bicyclo[2.2.2]oct-5-ene-2-carbonitrile, 2-chloro-](/img/structure/B8703847.png)
![3-bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B8703851.png)







